4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile
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Overview
Description
It has demonstrated safety and efficacy in clinical trials for patients with uncontrolled hypertension and stage 3b/4 chronic kidney disease . This compound selectively binds to mineralocorticoid receptors, providing therapeutic benefits without the adverse effects associated with steroidal mineralocorticoid receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KBP-5074 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of KBP-5074 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
KBP-5074 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KBP-5074 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of KBP-5074 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
KBP-5074 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study non-steroidal mineralocorticoid receptor antagonists.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Evaluated for its therapeutic potential in treating hypertension and chronic kidney disease.
Mechanism of Action
KBP-5074 exerts its effects by selectively binding to mineralocorticoid receptors with high affinity. This binding inhibits the action of aldosterone, a hormone that regulates blood pressure and fluid balance. By blocking aldosterone, KBP-5074 reduces blood pressure and provides cardiorenal protection . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation and kidney function .
Comparison with Similar Compounds
Similar Compounds
Spironolactone: A steroidal mineralocorticoid receptor antagonist with broader receptor binding and more side effects.
Eplerenone: Another steroidal antagonist with fewer side effects than spironolactone but lower efficacy compared to KBP-5074.
Finerenone: A non-steroidal antagonist with similar efficacy but different pharmacokinetic properties
Uniqueness of KBP-5074
KBP-5074 is unique due to its high selectivity for mineralocorticoid receptors and its favorable safety profile. It offers therapeutic benefits without the adverse endocrine effects associated with steroidal antagonists . Additionally, KBP-5074 has a longer half-life and increased receptor affinity, making it a promising candidate for treating conditions like hypertension and chronic kidney disease .
Properties
Molecular Formula |
C28H30ClN5O2 |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27+/m1/s1 |
InChI Key |
UXHQLGLGLZKHTC-AMGIVPHBSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H]2[C@@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O |
Origin of Product |
United States |
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